5-Methoxy-6-propylpyridin-2-amine
Description
5-Methoxy-6-propylpyridin-2-amine is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at position 5 and a propyl (-CH₂CH₂CH₃) group at position 6 of the pyridine ring.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methoxy-6-propylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-4-7-8(12-2)5-6-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
LDAKPDBCKPWKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=N1)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
Hypothetical Property Implications :
- Lipophilicity : The propyl group in the target compound may increase lipophilicity compared to the bipyridine system in CAS 1249109-42-9, which has a more polarizable aromatic system.
- Bioactivity : The bipyridine structure might enhance metal-binding capacity or π-π stacking interactions in biological systems, whereas the propyl group in the target compound could favor hydrophobic interactions.
Comparison with N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1)
Structural Differences :
- Core Heterocycle : The target compound is based on a pyridine ring, while CAS 1019132-74-1 is a pyrimidine derivative (a six-membered ring with two nitrogen atoms at positions 1 and 3) .
- Substituents : The pyrimidine derivative features a methoxy-substituted phenyl group and a methylphenyl group, introducing steric bulk absent in the simpler pyridine-based target compound.
Hypothetical Property Implications :
- Solubility: Pyrimidines generally exhibit lower solubility in nonpolar solvents compared to pyridines due to increased polarity from additional nitrogen atoms.
- Pharmacological Potential: Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents, whereas pyridine-2-amine derivatives may target neurotransmitter receptors or enzymes like monoamine oxidases.
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